3-Aminocyclohexanone hydrochloride
CAS No.: 1956309-56-0
Cat. No.: VC8252136
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956309-56-0 |
|---|---|
| Molecular Formula | C6H12ClNO |
| Molecular Weight | 149.62 |
| IUPAC Name | 3-aminocyclohexan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO.ClH/c7-5-2-1-3-6(8)4-5;/h5H,1-4,7H2;1H |
| Standard InChI Key | LIOWOXUFDMWURT-UHFFFAOYSA-N |
| SMILES | C1CC(CC(=O)C1)N.Cl |
| Canonical SMILES | C1CC(CC(=O)C1)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a six-membered cyclohexane ring with an amine (-NH₂) group at the third carbon and a ketone (-C=O) group at the first position. Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-aminocyclohexan-1-one; hydrochloride | |
| Molecular Formula | C₆H₁₂ClNO | |
| Molecular Weight | 149.62 g/mol | |
| SMILES | C1CC(CC(=O)C1)N.Cl |
Physical Characteristics
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Solubility: Highly soluble in water and polar organic solvents such as methanol and ethanol.
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Storage: Requires storage in a cool, dry environment (<15°C) under inert gas to prevent degradation .
Synthesis and Production
Laboratory-Scale Synthesis
The primary synthesis route involves reductive amination of 1,3-cyclohexanedione:
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Reductive Amination: Reacting 1,3-cyclohexanedione with ammonia or a primary amine in the presence of a reducing agent (e.g., sodium borohydride or hydrogen gas with a palladium catalyst) yields 3-aminocyclohexanone.
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Salt Formation: Treatment with hydrochloric acid converts the free base into its hydrochloride salt, improving crystallinity and stability .
Industrial-Scale Production
Industrial methods utilize continuous flow reactors to optimize yield and purity. Key advantages include:
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Precise control of temperature and pressure.
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Reduced environmental impact through efficient reagent use.
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Scalability for high-volume production, with reported yields exceeding 80% .
Applications in Pharmaceutical and Organic Chemistry
Synthetic Intermediate
The compound serves as a precursor in asymmetric synthesis and chiral resolution processes. Examples include:
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Chiral Building Blocks: Used to synthesize enantiomerically pure pharmaceuticals, such as antidepressants and anticonvulsants .
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Heterocyclic Compounds: Facilitates the production of pyrrolidines and piperidines via cyclization reactions .
Recent Advancements and Research Directions
Asymmetric Synthesis Innovations
Recent patents (e.g., CN112574046A) highlight novel catalytic methods for producing enantiomerically enriched derivatives. For example:
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